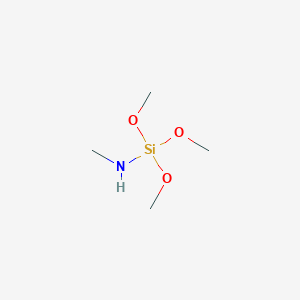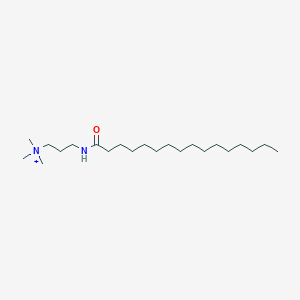![molecular formula C15H22O4 B14506380 4-(1,3-Dioxan-2-yl)-7,7'-dioxa-2,2'-spirobi[bicyclo[4.1.0]heptane] CAS No. 63023-15-4](/img/structure/B14506380.png)
4-(1,3-Dioxan-2-yl)-7,7'-dioxa-2,2'-spirobi[bicyclo[4.1.0]heptane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Dioxan-2-yl)-7,7’-dioxa-2,2’-spirobi[bicyclo[4.1.0]heptane] is a complex organic compound characterized by its unique bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxan-2-yl)-7,7’-dioxa-2,2’-spirobi[bicyclo[4.1.0]heptane] typically involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) . The reaction conditions often include mild temperatures and the presence of a coordinating solvent to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. The use of continuous flow reactors and optimized catalytic systems can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dioxan-2-yl)-7,7’-dioxa-2,2’-spirobi[bicyclo[4.1.0]heptane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the strained ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Various nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
4-(1,3-Dioxan-2-yl)-7,7’-dioxa-2,2’-spirobi[bicyclo[4.1.0]heptane] has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxan-2-yl)-7,7’-dioxa-2,2’-spirobi[bicyclo[4.1.0]heptane] involves its interaction with various molecular targets and pathways. The strained ring systems can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules . These interactions can result in various biological effects, depending on the specific molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.1.0]heptane: Shares a similar bicyclic structure but lacks the dioxan and spirobi groups.
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring system and chemical properties.
Bicyclo[3.1.0]hexane: Known for its use in medicinal chemistry and similar synthetic applications.
Uniqueness
4-(1,3-Dioxan-2-yl)-7,7’-dioxa-2,2’-spirobi[bicyclo[4.1.0]heptane] is unique due to its combination of a dioxan ring and a spirobi structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
63023-15-4 |
|---|---|
Molecular Formula |
C15H22O4 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
4'-(1,3-dioxan-2-yl)-2,2'-spirobi[7-oxabicyclo[4.1.0]heptane] |
InChI |
InChI=1S/C15H22O4/c1-3-10-12(18-10)15(4-1)8-9(7-11-13(15)19-11)14-16-5-2-6-17-14/h9-14H,1-8H2 |
InChI Key |
HCFGONSDNLAEQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(O2)C3(C1)CC(CC4C3O4)C5OCCCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



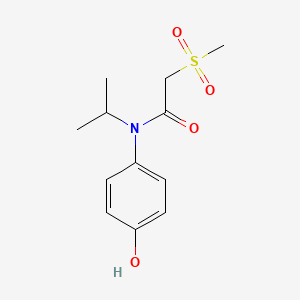
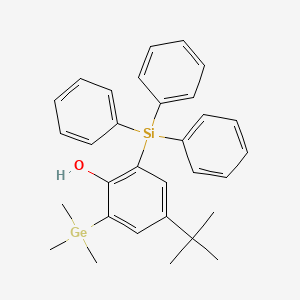

![(3aS,6aS)-3,3a,5,6-tetrahydro-2H-furo[3,2-b]furan-6a-ol;acetic acid](/img/structure/B14506322.png)

![2-[3-Oxo-3-(2-oxocyclohexyl)propyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14506330.png)
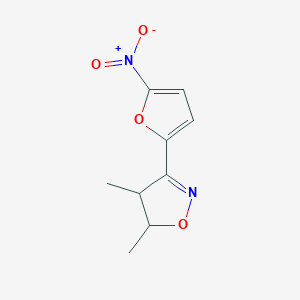
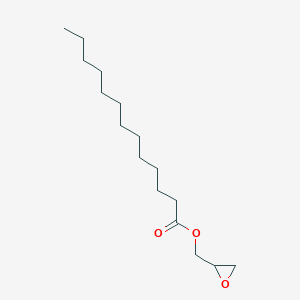
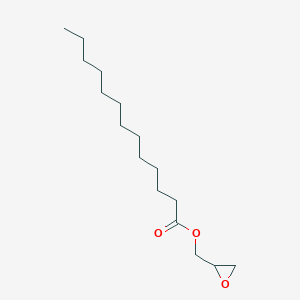

![Methyl 4-[2-(4-formylphenyl)ethenyl]benzoate](/img/structure/B14506367.png)
